3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15311768
InChI: InChI=1S/C22H23N3O4/c1-28-12-6-11-25-21(14-7-5-8-15(13-14)29-2)18-19(23-24-20(18)22(25)27)16-9-3-4-10-17(16)26/h3-5,7-10,13,21,26H,6,11-12H2,1-2H3,(H,23,24)
SMILES:
Molecular Formula: C22H23N3O4
Molecular Weight: 393.4 g/mol

3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

CAS No.:

Cat. No.: VC15311768

Molecular Formula: C22H23N3O4

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one -

Specification

Molecular Formula C22H23N3O4
Molecular Weight 393.4 g/mol
IUPAC Name 3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Standard InChI InChI=1S/C22H23N3O4/c1-28-12-6-11-25-21(14-7-5-8-15(13-14)29-2)18-19(23-24-20(18)22(25)27)16-9-3-4-10-17(16)26/h3-5,7-10,13,21,26H,6,11-12H2,1-2H3,(H,23,24)
Standard InChI Key IDKJGMVAMKNQHE-UHFFFAOYSA-N
Canonical SMILES COCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)OC

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound belongs to the pyrrolo[3,4-c]pyrazole family, characterized by a fused bicyclic system comprising a pyrrole and pyrazole ring. The core structure is substituted at positions 3, 4, and 5 with:

  • A 2-hydroxyphenyl group at position 3,

  • A 3-methoxyphenyl group at position 4,

  • A 3-methoxypropyl chain at position 5.

The 4,5-dihydropyrrolo designation indicates partial saturation of the pyrrole ring, reducing aromaticity and increasing conformational flexibility. The 6(1H)-one suffix denotes a ketone group at position 6 and one exchangeable proton.

Molecular Formula and Weight

The molecular formula C₂₂H₂₃N₃O₄ corresponds to a molecular weight of 393.4 g/mol. Key contributors to the mass include the methoxy groups (31.03 g/mol each) and the hydroxylphenyl moiety (94.11 g/mol).

Table 1: Molecular Properties

PropertyValue
IUPAC Name3-(2-Hydroxyphenyl)-4-(3-methoxyphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
SMILESCOCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)OC
InChIKeyIDKJGMVAMKNQHE-UHFFFAOYSA-N
PubChem CID135555202

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, typically involving:

  • Cyclocondensation: Formation of the pyrrolo-pyrazole core using hydrazine hydrate and α,β-unsaturated ketones .

  • Functionalization: Introduction of substituents via nucleophilic substitution or coupling reactions. For example, the 3-methoxypropyl group is added through alkylation of a secondary amine intermediate.

Table 2: Key Synthetic Steps

StepReaction TypeReagents/Conditions
1CyclocondensationHydrazine hydrate, ethanol, reflux
2Alkylation3-Methoxypropyl bromide, K₂CO₃, DMF
3PurificationColumn chromatography (SiO₂, ethyl acetate/hexane)

Analytical Characterization

  • HPLC: Purity >95% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.8 (d, 1H, pyrazole-H), 6.9–7.2 (m, aromatic-H), 3.8 (s, 3H, OCH₃).

    • ¹³C NMR: Peaks at 168.2 ppm (C=O), 152–110 ppm (aromatic carbons).

Chemical Reactivity and Stability

Reactivity of Functional Groups

  • Hydroxyphenyl Group: Participates in hydrogen bonding and oxidation reactions. Under acidic conditions, it may form quinone derivatives .

  • Methoxy Groups: Resist hydrolysis under physiological conditions but undergo O-demethylation via cytochrome P450 enzymes in metabolic studies .

  • Pyrazole Ring: Acts as a weak base (pKa ~4.5) and undergoes electrophilic substitution at the N1 position .

Stability Profile

  • Thermal Stability: Decomposes above 250°C (DSC data).

  • Photostability: Susceptible to UV-induced degradation; requires storage in amber glass.

Applications and Future Directions

Therapeutic Development

The compound’s structural similarity to COX-2 inhibitors and MAO-B-targeting agents suggests potential in:

  • Neurodegenerative disease (e.g., Parkinson’s),

  • Chronic inflammation .

Industrial Use

As a building block for synthesizing more complex heterocycles in agrochemicals or materials science.

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